N-(Diethylcarbamoyl)-L-phenylalanine
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Overview
Description
N-(Diethylcarbamoyl)-L-phenylalanine is a compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a diethylcarbamoyl group attached to the amino acid L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylcarbamoyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamoyl derivative. The reaction conditions generally include cooling the reaction mixture in an ice bath, followed by gradual addition of diethylcarbamoyl chloride. The mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under nitrogen atmosphere to prevent moisture from affecting the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(Diethylcarbamoyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamoyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(Diethylcarbamoyl)-L-phenylalanine is used as a reagent in the synthesis of other compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interaction with proteins and enzymes .
Medicine
Its derivatives are explored for their therapeutic properties .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. It is a key intermediate in the manufacture of certain polymers and resins .
Mechanism of Action
The mechanism of action of N-(Diethylcarbamoyl)-L-phenylalanine involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylcarbamoyl chloride: A related compound used in similar synthetic applications.
Dimethylcarbamoyl chloride: Another carbamoyl derivative with distinct chemical properties.
Uniqueness
N-(Diethylcarbamoyl)-L-phenylalanine is unique due to its specific structure, which combines the diethylcarbamoyl group with L-phenylalanine. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
63524-76-5 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2S)-2-(diethylcarbamoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-3-16(4-2)14(19)15-12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
LBFOOEJBTGNJDX-LBPRGKRZSA-N |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCN(CC)C(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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